Thymidine, 6-methyl-
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Overview
Description
Thymidine, 6-methyl- is a modified nucleoside that plays a crucial role in the structure and function of DNA. It is a derivative of thymidine, which is one of the four nucleosides in DNA. Thymidine pairs with deoxyadenosine in double-stranded DNA, and its methylated form, 6-methyl-thymidine, is involved in various biological processes and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-thymidine typically involves the methylation of thymidine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 6-methyl-thymidine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-methyl-thymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methyl-thymidine-5’-aldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 6-methyl-dihydrothymidine using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-methyl-thymidine-5’-aldehyde.
Reduction: 6-methyl-dihydrothymidine.
Substitution: Various 6-substituted thymidine derivatives.
Scientific Research Applications
6-methyl-thymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: It is employed in studies of DNA methylation and epigenetic regulation.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: It is used in the production of diagnostic reagents and molecular probes.
Mechanism of Action
The mechanism of action of 6-methyl-thymidine involves its incorporation into DNA, where it can affect DNA replication and transcription. The methyl group at the 6-position can influence the binding of proteins to DNA, thereby modulating gene expression. It can also serve as a substrate for enzymes involved in DNA repair and methylation .
Molecular Targets and Pathways:
DNA Polymerases: Incorporate 6-methyl-thymidine into DNA during replication.
DNA Methyltransferases: Recognize and methylate DNA at specific sites.
DNA Repair Enzymes: Repair DNA lesions involving 6-methyl-thymidine.
Comparison with Similar Compounds
Thymidine: The parent compound, which lacks the methyl group at the 6-position.
5-methyl-uridine: A similar nucleoside with a methyl group at the 5-position.
2’-deoxyuridine: A nucleoside similar to thymidine but with uracil instead of thymine.
Uniqueness: 6-methyl-thymidine is unique due to its specific methylation pattern, which can influence DNA-protein interactions and gene expression differently compared to other methylated nucleosides. Its distinct chemical properties make it valuable in various research and industrial applications .
Properties
CAS No. |
51432-35-0 |
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Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-5-6(2)13(11(17)12-10(5)16)9-3-7(15)8(4-14)18-9/h7-9,14-15H,3-4H2,1-2H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
InChI Key |
SQLJDQFFUYFUQN-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)C |
Origin of Product |
United States |
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